![molecular formula C9H17N3O B1601858 1-Cyclopentyl-4-nitrosopiperazine CAS No. 61379-66-6](/img/structure/B1601858.png)
1-Cyclopentyl-4-nitrosopiperazine
Overview
Description
1-Cyclopentyl-4-nitrosopiperazine (1-CPNP) is a nitrosopiperazine derivative that has recently been studied for its potential applications in research and development. It is a synthetic molecule that has been used in various scientific fields to study the effects of nitrosamine derivatives on biochemical and physiological processes. 1-CPNP has been studied for its ability to modulate the activity of enzymes, hormones, and receptors. It has been used as a tool to study the mechanism of action of nitrosamines, as well as their effects on the body. In addition, it has been used in laboratory experiments to study the effects of nitrosamines on the body, and to explore the potential therapeutic applications of nitrosamines.
Scientific Research Applications
Mutagenicity Studies
- Mutagenicity in Bacterial Systems : A study investigated the mutagenicity of a series of carcinogenic nitrosopiperazines, including 1-nitroso-, 1,4-dinitroso-, and 1-nitroso-4-methylpiperazine, using a host-mediated system in mice. These compounds were not mutagenic when tested directly against Salmonella typhimurium but exhibited mutagenicity in the host-mediated assay. This result suggests their mutagenicity depends on metabolic processes in the host organism (Zeiger, Legator, & Lijinsky, 1972).
Carcinogenicity Research
- Carcinogenic Effects in Animal Models : Research has shown that chronic oral administration of 1-nitrosopiperazine to rats at high doses resulted in a significant incidence of olfactory tumors and liver tumors, indicating its carcinogenic potential (Love, Lijinsky, Keefer, & Garcia, 1977). Another study on rats revealed that nitrosopiperazines administered intravesically led to the development of tumors, further confirming their carcinogenic nature (Lijinsky & Kovatch, 1993).
Environmental and Industrial Concerns
- Formation in Industrial Processes : The formation of N-nitrosopiperazine derivatives, such as 4-Methyl-1-nitrosopiperazine, has been identified as a contaminant in pharmaceutical products like rifampicin. This discovery highlights the need for better strategies in impurity profiling and testing to minimize public health risks (Wohlfart, Scherf-Clavel, Kinzig, Sörgel, & Holzgrabe, 2021). Additionally, the kinetics of N-nitrosopiperazine formation from nitrite and piperazine in CO2 capture processes has been studied to understand its formation in carbon capture systems and devise strategies to reduce nitrosamine accumulation (Goldman, Fine, & Rochelle, 2013).
properties
IUPAC Name |
1-cyclopentyl-4-nitrosopiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O/c13-10-12-7-5-11(6-8-12)9-3-1-2-4-9/h9H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSRLIZBFYXZPLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCN(CC2)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90579215 | |
Record name | 1-Cyclopentyl-4-nitrosopiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90579215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopentyl-4-nitrosopiperazine | |
CAS RN |
61379-66-6 | |
Record name | 1-Cyclopentyl-4-nitrosopiperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61379-66-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Cyclopentyl-4-nitrosopiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90579215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-cyclopentyl-4-nitrosopiperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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